molecular formula C25H22O3 B607895 (E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid CAS No. 195611-82-6

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid

Cat. No. B607895
CAS RN: 195611-82-6
M. Wt: 370.448
InChI Key: SCVIEONTACSLJA-VZBZSUMNSA-N
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Description

Bioavailable metabolite of the prodrug GW5638 as an antiestrogen thought to promote degradation of Er?
GW7604 is an antiestrogen agbent, and is tthe presumed metabolite of GW5638 in breast (MCF-7) and endometrial (ECC-1) cell lines in vitro. GW7604 inhibited both estradiol (10(-9) M) and 4-OHT (10(-8), 10(-7) M) induction of TGFalpha in a concentration related manner (10(-9)-10(-6) M).

Scientific Research Applications

Antioxidant Properties

  • Phenylpropanoids, including compounds similar to (E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid, have been isolated from Lindelofia stylosa and demonstrated significant antioxidant activity. These compounds have been tested in various assays like DPPH radical-scavenging and superoxide anion-scavenging (Choudhary et al., 2008).

Anti-cancer Activity

  • A series of (E)-1-phenylbut-1-en-3-ones, based on naturally occurring phenylbutenones, were synthesized and tested for cytotoxic activity against the K562 human leukemia cell line. These compounds demonstrated varying degrees of cell growth inhibitory properties (Ducki et al., 1997).

Fluorescence Binding Studies

  • Certain p-hydroxycinnamic acid derivatives, structurally related to this compound, have been synthesized and their interactions with bovine serum albumin were investigated through fluorescence and UV–vis spectral studies. These studies help in understanding the molecular interactions of such compounds (Meng et al., 2012).

Solar Cell Applications

  • Research on donor-acceptor organic dyes, structurally similar to this compound, has shown their application in dye-sensitized solar cells. These compounds have been found to significantly enhance power conversion efficiencies (Robson et al., 2013).

Antibacterial Activity

  • Compounds including fatty acid hydrazides and derivatives, structurally similar to this compound, have been evaluated for their antibacterial activity. Some of these compounds showed good antimicrobial activity against various bacterial strains (Banday et al., 2010).

Structural and Spectroscopic Analysis

  • Structural investigations using X-ray crystallography, spectroscopy, and DFT (Density Functional Theory) have been conducted on compounds structurally similar to this compound. These studies provide insights into the molecular structure and bonding characteristics of these compounds (Venkatesan et al., 2016).

Mechanism of Action

Target of Action

GW7604, also known as (E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid, is primarily targeted towards the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of certain types of cancer, particularly breast cancer .

Mode of Action

GW7604 interacts with its target, the ER, by binding to it . It shows high affinity to both ERα and ERβ . This interaction results in changes in the cellular activity, particularly in the expression of certain genes .

Biochemical Pathways

The primary biochemical pathway affected by GW7604 is the Transforming Growth Factor α (TGFα) gene pathway . GW7604 inhibits the induction of TGFα in a concentration-related manner . This pathway plays a significant role in cell growth and proliferation.

Pharmacokinetics

It’s known that gw7604 is the presumed metabolite of gw5638 , suggesting that it may be produced in the body following the administration of GW5638.

Result of Action

The binding of GW7604 to the ER leads to changes in the cellular activity. Specifically, it inhibits the growth-promoting action of estradiol in both ECC-1 and MCF-7 cells .

Action Environment

The action of GW7604 can be influenced by the cellular environment. For instance, it accumulates in ER-positive MCF-7 cells primarily via cytosolic vesicles, while it is only marginally taken up in ER-negative SKBr3 cells . This suggests that the presence and density of ER in the cells can significantly influence the action, efficacy, and stability of GW7604.

Biochemical Analysis

Biochemical Properties

GW7604 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, GW7604 has been shown to have high affinity to estrogen receptors (ERα and ERβ) without mediating agonistic or ER downregulating properties .

Cellular Effects

GW7604 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to accumulate in estrogen receptor-positive MCF-7 cells primarily via cytosolic vesicles .

Molecular Mechanism

The molecular mechanism of action of GW7604 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, GW7604 has been found to interact with the DNA (empty plasmid pSport1) .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of GW7604 show changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of GW7604 vary with different dosages in animal models. Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature .

Metabolic Pathways

GW7604 is involved in various metabolic pathways, interacting with enzymes or cofactors. Specific details about these interactions and any effects on metabolic flux or metabolite levels are not mentioned in the available literature .

Transport and Distribution

GW7604 is transported and distributed within cells and tissues. Specific details about any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not mentioned in the available literature .

Subcellular Localization

The subcellular localization of GW7604 and any effects on its activity or function are not mentioned in the available literature

properties

IUPAC Name

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVIEONTACSLJA-YGCRUXFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195611-82-6
Record name GW 7604
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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